2-Deoxy-2-fluoro-D-mannopyranose Tetraacetate
CAS No.:
Cat. No.: VC20430359
Molecular Formula: C14H19FO9
Molecular Weight: 350.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19FO9 |
|---|---|
| Molecular Weight | 350.29 g/mol |
| IUPAC Name | [(2R,3R,4S,5S)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1 |
| Standard InChI Key | KIPRSJXOVDEYLX-DYPLGBCKSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-deoxy-2-fluoro-D-mannopyranose tetraacetate is , with a molar mass of 366.29 g/mol. The tetraacetate protection enhances lipophilicity, facilitating membrane permeability in biological systems. Key structural features include:
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Fluorine substitution: The electronegative fluorine at C2 alters hydrogen bonding and steric interactions, mimicking the transition state of glycosidase substrates .
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Acetyl groups: Acetylation at positions 1, 3, 4, and 6 prevents premature hydrolysis and directs reactivity toward the anomeric center .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 366.29 g/mol | |
| Melting point | Not reported | – |
| Solubility | Soluble in DCM, acetone, DMSO | |
| Stability | Hydrolysis-prone in aqueous media |
Nuclear magnetic resonance (NMR) data from synthesis studies confirm the axial fluorine configuration () and tetraacetate regiochemistry .
Synthesis and Scalability
The synthesis of 2-deoxy-2-fluoro-D-mannopyranose tetraacetate typically begins with D-mannose, proceeding through per-O-acetylation, bromination, orthoester formation, and selective hydrolysis . A representative large-scale protocol involves:
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Per-O-acetylation: Treatment of D-mannose with acetic anhydride and iodine yields penta-O-acetyl-D-mannopyranose (85% yield) .
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Bromination: Reacting with 30% HBr in acetic acid generates acetobromomannose.
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Orthoester formation: Ethanol and 2,4,6-collidine facilitate 1,2-orthoester intermediates.
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Hydrolysis: 1M HCl selectively cleaves the orthoester, yielding 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose .
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Triflation/fluorination: Reaction with trifluoromethanesulfonic anhydride (TfO) introduces the triflate group, followed by fluorine-18 displacement for radiopharmaceutical applications .
Table 2: Synthesis Yields from D-Mannose
Recycling unreacted penta-O-acetyl-D-mannopyranose improves cost-efficiency in industrial settings .
Applications in Enzyme Inhibition and Glycosidase Studies
2-Deoxy-2-fluoro-D-mannopyranose tetraacetate is a key precursor for 2-deoxy-2-fluoro-D-mannose, a mechanism-based inactivator of β-glycosidases. The fluorine atom stabilizes the oxocarbenium ion transition state, enabling covalent bond formation with catalytic residues .
β-Glycosidase Inactivation Mechanism
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Transition state mimicry: The planar C1–C2 bond in the fluorinated sugar resembles the oxocarbenium ion intermediate .
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Covalent adduct formation: Nucleophilic attack by the enzyme’s active-site glutamate on C1 forms a stable glycosyl-enzyme complex .
Table 3: Enzyme Kinetic Parameters (Yeast Hexokinase)
| Substrate | (mM) | (μmol/min/mg) |
|---|---|---|
| D-Glucose | 0.15 | 12.4 |
| 2-Deoxy-2-fluoro-D-mannose | 0.18 | 10.9 |
| 3-Deoxy-3-fluoro-D-glucose | 80 | 0.3 |
Data adapted from Bessel et al. (1972) demonstrate that fluorination at C2 preserves substrate binding affinity, unlike modifications at C3 or C4 .
Role in Radiopharmaceutical Development
Fluorine-18 derivatives of this compound enable PET imaging of glycosidase activity in tumors and infections. The tetraacetate acts as a radiolabeling precursor, with in vivo hydrolysis revealing the bioactive 2-deoxy-2-fluoro-D-mannose .
Synthesis of 2-Deoxy-2-[18F]fluoro-L-Rhamnose
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Radiolabeling: Nucleophilic displacement of the triflate group with [18F]fluoride in acetonitrile (65°C, 10 min) achieves 70–85% incorporation .
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Deprotection: Acidic hydrolysis removes acetyl groups, yielding the radiotracer in 27% radiochemical yield (RCY) .
Table 4: Biodistribution in Murine Models
| Organ | Uptake (%ID/g at 60 min) |
|---|---|
| Blood | 0.12 ± 0.03 |
| Liver | 0.45 ± 0.12 |
| Kidneys | 8.21 ± 1.34 |
| Bone | 0.08 ± 0.01 |
Rapid renal clearance and minimal bone uptake confirm metabolic stability, making it suitable for imaging bacterial infections .
Recent Advances and Future Directions
Recent studies exploit the tetraacetate’s stability to develop:
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Tunable glycosidase probes: Modifying the aglycon moiety alters inactivation kinetics, enabling isoform-specific inhibitors .
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Dual-modality agents: Conjugation with near-infrared dyes permits simultaneous PET/fluorescence imaging of glycosidase activity in tumors .
Challenges remain in optimizing blood-brain barrier penetration for neuroinfection imaging and reducing synthesis costs via flow chemistry .
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